
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities and are significant in the pathophysiology of diseases .
Molecular Structure Analysis
The compound contains a 1,3,4-thiadiazol ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a piperidin ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Scientific Research Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties. In the case of our compound, studies evaluated its effectiveness against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans. Notably, four compounds demonstrated superior antimicrobial activity compared to others .
Antioxidant Properties
Although not directly studied for this compound, 1,3,4-thiadiazoles have been evaluated for antioxidant activity . Investigating its radical-scavenging abilities could provide valuable insights.
Future Directions
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s difficult to describe its exact mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c15-10-2-1-3-11(16)12(10)13(20)19-6-4-9(5-7-19)21-14-18-17-8-22-14/h1-3,8-9H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKNRJZFGZQQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

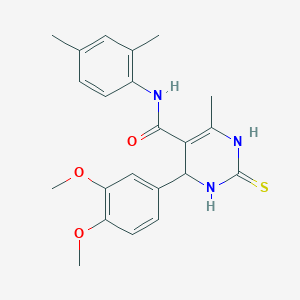
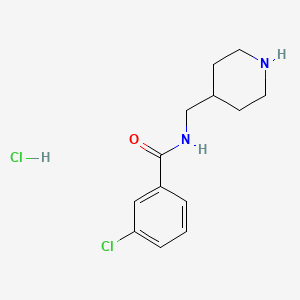

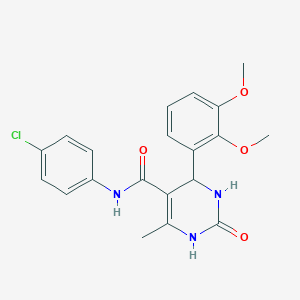

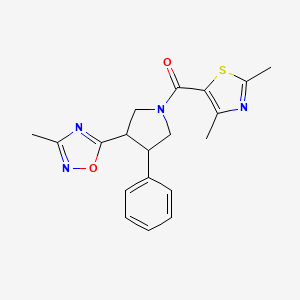
![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
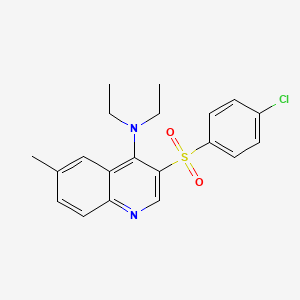
![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)
![N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2412137.png)
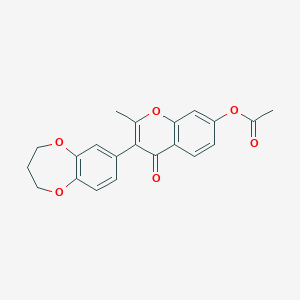

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)